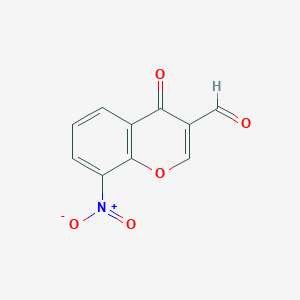

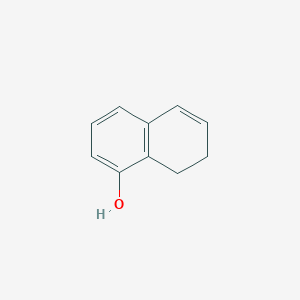

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

説明

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound that is part of the chromenopyridine family . Chromenopyridines are nitrogen-containing heterocyclic compounds that are present in a broad range of natural products and synthetic organic molecules with various biological activities . They have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

Synthesis Analysis

The synthesis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde involves a concise, efficient one-pot process . This process includes a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Chemical Reactions Analysis

The chemical reactions involving 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde have been studied in the presence of pentacarbonyliron and HMPA in benzene and toluene . The probable mechanism of these transformations was proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde include a molecular weight of 219.150, a density of 1.6±0.1 g/cm3, and a boiling point of 396.7±42.0 °C at 760 mmHg .科学的研究の応用

Synthesis of Chromeno[4,3-b]pyridine Derivatives

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde can be used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives . This process involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis is efficient and environmentally friendly, as it avoids traditional recrystallization and chromatographic purification methods .

Pharmaceutical Testing

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Transformations with Pentacarbonyliron

This compound undergoes transformations in the presence of pentacarbonyliron . Although the details of these transformations are not specified, this suggests potential applications in organometallic chemistry .

Enantioselective Synthesis of 4H-Chromene Derivatives

A chiral Ni(II) complex can catalyze the enantioselective synthesis of 4H-chromene derivatives from ortho-quinone methides (o-QMs) and dicarbonyls . This process provides the desired products with high enantiomeric excess .

作用機序

Target of Action

The primary targets of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

Studies have shown that it undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The compound is converted into 3-hydroxymethylidenechroman-4-one, which undergoes aldol condensation followed by dehydration and elimination of the formyl group .

Biochemical Pathways

The compound is a subject of ongoing research, and its role in various biochemical pathways is being explored .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde are currently unknown. As a research chemical, its pharmacokinetic profile, including its bioavailability, is a subject of ongoing studies .

Result of Action

As a research chemical, its effects at the molecular and cellular levels are being investigated .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

特性

IUPAC Name |

8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTHIVFXYVXJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde as revealed by its crystal structure?

A1: The crystal structure analysis of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, as detailed in the research paper [], reveals several important structural features:

- Planar Chromone Unit: The 6-chlorochromone core of the molecule exhibits a planar conformation []. This planarity might be important for potential interactions with biological targets.

- Nitro Group Orientation: The nitro (NO2) group is not coplanar with the chromone unit but is instead inclined at an angle of 13.3° []. This orientation could influence the molecule's electronic properties and interactions.

- Formyl Group Twist: The formyl group demonstrates a twist relative to the chromone ring system []. This conformational feature might impact the molecule's reactivity and binding capabilities.

- Intermolecular Interactions: In the crystal lattice, molecules interact through C-H⋯O hydrogen bonds, forming slab-like networks. Additionally, π–π interactions occur between the benzene rings of neighboring chromone units []. These interactions could be relevant to the compound's packing and potential solid-state properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)